N-benzyl-N-ethylpiperidin-4-amine dihydrochloride
Overview
Description
N-benzyl-N-ethylpiperidin-4-amine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C14H22N2 and is often used in research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylpiperidin-4-amine dihydrochloride typically involves the reaction of N-benzylpiperidin-4-amine with ethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the alkylation process. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-benzylpiperidin-4-one.
Reduction: Formation of N-benzyl-N-ethylpiperidin-4-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-N-ethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a local anesthetic, it may block sodium channels, preventing the propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpiperidin-4-amine
- N-ethylpiperidin-4-amine
- N-benzyl-N-methylpiperidin-4-amine
Uniqueness
N-benzyl-N-ethylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
N-benzyl-N-ethylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUJSCSNYXLJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387782 | |
Record name | N-benzyl-N-ethylpiperidin-4-amine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871112-87-7 | |
Record name | N-benzyl-N-ethylpiperidin-4-amine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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